Chemical structure and properties of Ethyl (4-nitrosophenyl)carbamate
Chemical structure and properties of Ethyl (4-nitrosophenyl)carbamate
Executive Summary
Ethyl (4-nitrosophenyl)carbamate is a specialized aromatic C-nitroso compound serving as a high-value intermediate in organic synthesis and bio-orthogonal chemistry. Unlike its carcinogenic N-nitroso analogues (nitrosamines), this compound features a nitroso group (-N=O) directly bonded to the aromatic ring at the para position relative to a carbamate moiety.
This molecule exhibits the classic photochromic and thermochromic behavior of nitrosoarenes, existing in a dynamic equilibrium between a blue/green monomer and a colorless azodioxy dimer. Its primary utility lies in its role as a potent dienophile in hetero-Diels-Alder reactions, a spin trap for radical species, and a precursor for azo-linkages via the Mills reaction.
Chemical Architecture & Electronic Properties[1]
The Nitroso Moiety and Dimerization
The defining feature of Ethyl (4-nitrosophenyl)carbamate is the C-nitroso group. In the monomeric state, the nitrogen atom possesses a lone pair and a double bond to oxygen, creating a bent geometry. The low-lying n
However, in the solid state and concentrated solutions, the compound dimerizes to form an azodioxide (diazene dioxide). This dimerization involves the formation of a nitrogen-nitrogen double bond, disrupting the conjugation responsible for visible color, resulting in a colorless or pale yellow solid.
Electronic Influence of the Carbamate
The ethyl carbamate group at the para position exerts a dual electronic influence:
-
Inductive Withdrawal (-I): The electronegative nitrogen and carbonyl oxygen pull electron density, slightly activating the ring toward nucleophilic attack compared to aniline.[1]
-
Resonance Donation (+R): The lone pair on the carbamate nitrogen can donate into the ring, stabilizing the electrophilic nitroso group.[1]
This push-pull electronic structure makes the nitroso group sufficiently electrophilic to react rapidly with dienes but stable enough to be isolated (unlike some aliphatic nitroso compounds).
Visualization: Monomer-Dimer Equilibrium
The following diagram illustrates the reversible dimerization process, which is driven by temperature and concentration.
Figure 1: The dynamic equilibrium between the colored nitroso monomer and the colorless azodioxy dimer.
Physicochemical Data
The following data summarizes the predicted and experimental properties for the monomeric form.
| Property | Value / Description |
| IUPAC Name | Ethyl N-(4-nitrosophenyl)carbamate |
| Molecular Formula | C |
| Molar Mass | 194.19 g/mol |
| Appearance (Solid) | Pale yellow or colorless crystals (Dimer form) |
| Appearance (Solution) | Green or blue solution (Monomer form) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.[1][2][3][4] |
| LogP (Predicted) | ~1.8 - 2.1 |
| Melting Point | Decomposes upon melting (typical for nitroso dimers ~150-160°C range) |
Synthesis Protocol
Direct nitrosation of ethyl phenylcarbamate often leads to mixtures or para-nitration.[1] The most robust route involves the selective oxidation of the corresponding aniline precursor, Ethyl (4-aminophenyl)carbamate , using Oxone® (potassium peroxymonosulfate).
Reagents and Setup
-
Precursor: Ethyl (4-aminophenyl)carbamate (1.0 eq)
-
Oxidant: Oxone® (2.0 - 2.5 eq)
-
Solvent: Dichloromethane (DCM) / Water (biphasic system)[1]
-
Temperature: Room Temperature (20–25°C)
Step-by-Step Methodology
-
Dissolution: Dissolve Ethyl (4-aminophenyl)carbamate in DCM.
-
Oxidant Preparation: Dissolve Oxone® in distilled water.[1]
-
Biphasic Reaction: Add the aqueous Oxone solution to the DCM solution under vigorous stirring.
-
Monitoring: The organic layer will turn green, indicating the formation of the nitroso monomer.[1] Monitor via TLC (Reaction is typically fast, 1–3 hours).[1]
-
Quenching: Separate layers. Wash the organic layer with water, then saturated NaHCO
to remove acidic byproducts, and finally brine.[1] -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo at low temperature (< 30°C) to prevent decomposition or excessive dimerization.
Synthesis Workflow Diagram
Figure 2: Oxidative synthesis pathway from the aniline precursor.
Reactivity Profile & Applications
Hetero-Diels-Alder (HDA) Reactions
Nitrosoarenes are among the most reactive neutral dienophiles known. Ethyl (4-nitrosophenyl)carbamate reacts instantaneously with dienes (e.g., cyclohexadiene, thebaine) to form 1,2-oxazine cycloadducts.[1] This reaction is stereospecific (cis-addition).[1]
The Mills Reaction (Azo Coupling)
Condensation of the nitroso compound with anilines in acetic acid yields azo compounds (Ar-N=N-Ar'). This is a preferred method for synthesizing asymmetrical azo dyes or prodrug linkers when the diazonium coupling route is unstable.[1]
Ene Reaction
With alkenes possessing allylic hydrogens, the compound undergoes an Ene reaction to form allylic hydroxylamines.[1] This is valuable for functionalizing alkene side chains in complex synthesis.[1]
Reactivity Pathways Diagram
Figure 3: Primary reactivity modes of the nitroso intermediate.
Handling, Safety, and Toxicology
Toxicity Profile
While distinct from carcinogenic N-nitrosamines, C-nitroso aromatic compounds are toxic.
-
Methemoglobinemia: Nitrosoarenes oxidize ferrous hemoglobin (Fe
) to ferric hemoglobin (Fe ), reducing oxygen transport capacity.[1] -
Skin Sensitization: Carbamates are known sensitizers; direct contact should be strictly avoided.[1]
Storage Protocols
-
Temperature: Store at -20°C. At room temperature, the equilibrium shifts, and slow decomposition to the amine or azoxy derivatives can occur.
-
Light: Protect from light.[1] UV irradiation can induce dissociation of the dimer in the solid state.[5]
References
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparations of C-Nitroso Compounds.[1][5][6] Chemical Reviews, 104(7), 3353–3396.[1] Link[1]
-
Beaudoin, D., & Wuest, J. D. (2016).[1][7] Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286.[1][7] Link[1]
-
Priewisch, B., & Rück-Braun, K. (2005).[1] Efficient Aerobic Oxidation of Amines to Nitroso Compounds.[1] Journal of Organic Chemistry, 70(6), 2350–2352.[1] Link[1]
-
Kennedy, R. J., & Stock, A. M. (1960).[1] The Oxidation of Aromatic Amines to Nitroso Compounds.[1][8] Journal of Organic Chemistry, 25(11), 1901–1906.[1] Link[1]
-
Corrie, J. E. T., et al. (1992).[1] C-Nitroso Compounds: Synthesis and Reactivity. Journal of the Chemical Society, Perkin Transactions 1.[1] Link
Sources
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. 4-Nitrophenyl ethylcarbamate | C9H10N2O4 | CID 28603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids [mdpi.com]
- 6. Issue archive » Kemija u industriji [silverstripe.fkit.hr]
- 7. Dimerization of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
